Neurotensin

Receptor binding Radioligand competition Neurotensin receptor pharmacology

Neurotensin (NT 1-13) is the mandatory native reference agonist for neuroscience and gut-brain axis pharmacology. Substitution with the NT(8-13) fragment or neuromedin N introduces quantifiable risks: a ~7-fold higher in vivo metabolic clearance rate and a divergent functional potency hierarchy that can invalidate SAR and reproducibility benchmarks. Only the full-length tridecapeptide accurately models endogenous pharmacokinetics, establishes baseline NTS1/NTS2 binding parameters (pKi 8.3–9.7), and provides the physiologically relevant response in electrophysiology assays. Procure the full-length NT(1-13) to ensure your receptor binding displacement curves, calcium mobilization readouts, and in vivo kinetic models are built on a defensible, high-fidelity reference standard.

Molecular Formula C78H121N21O20
Molecular Weight 1672.9 g/mol
CAS No. 55508-42-4
Cat. No. B3029150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurotensin
CAS55508-42-4
SynonymsNeurotensin
Molecular FormulaC78H121N21O20
Molecular Weight1672.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1
InChIKeyPCJGZPGTCUMMOT-ISULXFBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurotensin (CAS 55508-42-4) Peptide Procurement: Technical Specifications and Research-Grade Characterization for Receptor Pharmacology Studies


Neurotensin (NT) is a 13-amino acid tridecapeptide hormone (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH) endogenous to both the central nervous system and gastrointestinal tract, with molecular formula C78H121N21O20 and molecular weight 1672.95 Da [1]. It functions as a neurotransmitter in the brain, a hormone in the gut, and a neuromodulator across multiple neurotransmitter systems including dopaminergic, serotonergic, and glutamatergic pathways [2]. NT mediates its physiological effects primarily through two G protein-coupled receptors, NTS1 and NTS2, with reported binding affinities spanning pKi values of 8.3–9.7 for human NTS1 and approximately 8.8 for human NTS2 [3]. This compound serves as the native reference agonist for neurotensin receptor pharmacology, a benchmark for structure-activity relationship studies, and the endogenous ligand for validating novel synthetic agonists and antagonists [2].

Why Neurotensin (CAS 55508-42-4) Cannot Be Replaced by Neuromedin N or Fragment Analogs: Receptor Binding and Functional Divergence


Substitution of Neurotensin (NT 1-13) with structurally related analogs such as neuromedin N or the C-terminal hexapeptide NT(8-13) introduces quantifiable and functionally consequential divergence in receptor binding affinity, potency rank order, and metabolic stability. While these peptides share a common precursor protein and overlapping receptor targets, cross-competition studies demonstrate that NT(1-13) consistently exhibits superior receptor binding affinity compared to neuromedin N across multiple radioligand assay systems [1]. Furthermore, the rank order of functional potency differs substantially between analogs: in intracellular cGMP stimulation assays, the potency hierarchy is NT(8-13) > NT(1-13) > neuromedin N, with each analog occupying a distinct position in the functional response curve [2]. The C-terminal fragment NT(8-13) displays higher in vitro potency than the full-length peptide in certain assays but exhibits approximately sevenfold higher metabolic clearance rate in vivo, fundamentally altering its utility for physiological studies [3]. Additionally, at the dopamine D2 receptor modulation level, neuromedin N demonstrates higher potency than NT(1-13) in neostriatal membranes, indicating that functional outcomes diverge in a receptor- and tissue-context-dependent manner [4]. These differences render in-class substitution scientifically invalid when experimental reproducibility or mechanism-of-action fidelity is required.

Neurotensin (CAS 55508-42-4) Quantitative Differentiation Evidence: Comparative Binding Affinity, Functional Potency, and Metabolic Stability


Neurotensin vs Neuromedin N: Superior Receptor Binding Affinity Across Multiple Radioligand Systems

Neurotensin (NT 1-13) demonstrates consistently higher receptor binding affinity than neuromedin N (NN), a structurally related hexapeptide derived from the same precursor protein. In cross-competition experiments, regardless of whether [125I]-labeled neurotensin or [125I]-labeled neuromedin N served as the radioligand, neurotensin always exhibited superior affinity for displacing the labeled peptide from its receptor binding sites [1]. The 125I-labeled neuromedin N derivative bound to mouse brain homogenate with a KD of 0.5 nM [1]. Quantitative radioautographic analysis further demonstrated that the ratio of labeling intensities between the two peptides remained constant across all brain regions examined, confirming that both peptides interact with the same receptor population but with neurotensin maintaining the higher intrinsic binding affinity [1]. This consistent affinity differential supports the use of native neurotensin as the reference ligand for receptor characterization assays.

Receptor binding Radioligand competition Neurotensin receptor pharmacology NTS1/NTS2 affinity comparison

Functional Potency Hierarchy in cGMP Production: NT(8-13) > NT(1-13) > Neuromedin N > LANT-6

In a systematic functional comparison of naturally occurring neurotensin-related peptides using murine neuroblastoma clone N1E-115 cells, the order of potency for stimulating intracellular cyclic GMP production was established as: neurotensin-(8-13) > neurotensin (1-13) > xenopsin > neuromedin N > LANT-6 [1]. This functional potency hierarchy was paralleled by the receptor binding affinity rank order determined via [3H]neurotensin displacement, which followed: neurotensin-(8-13) > xenopsin > neurotensin (1-13) > neuromedin N > LANT-6 [1]. Notably, while NT(8-13) exhibits higher potency than NT(1-13) in this isolated cellular assay system, the full-length peptide maintains a distinct position in the functional cascade that differs from both the more potent fragment and the less potent neuromedin N analog. All tested analogs inhibited [3H]neurotensin binding in a dose-related fashion, confirming they act through the same neurotensin receptor population [1].

Functional assay cGMP stimulation Second messenger N1E-115 neuroblastoma

Metabolic Clearance: NT(8-13) Exhibits Sevenfold Higher Clearance Rate than NT(1-13)

The metabolic clearance rate of the C-terminal hexapeptide fragment NT(8-13) is approximately sevenfold higher than that of the intact neurotensin molecule NT(1-13) in vivo, a finding established using an alcohol fixation method that prevents post-collection degradation of short-lived fragments [1]. Despite NT(8-13) retaining 70% of the pancreatic polypeptide stimulating potency of NT(1-13) when normalized to achieved blood levels, its rapid circulatory clearance limits its physiological role [1]. In contrast, the N-terminal fragment NT(1-11) was cleared at a rate similar to that of NT(1-13) but produced no sustained effect on pancreatic polypeptide secretion [1]. These data demonstrate that the N-terminal region of neurotensin confers metabolic stability that is absent in the isolated C-terminal active fragment. The biological activity resides in the C-terminus, which once cleaved from the protective N-terminal portion undergoes rapid degradation in the circulation, while the intact but inactive N-terminus remains relatively stable [1].

Metabolic stability In vivo pharmacokinetics Peptide clearance C-terminal fragment

Differential Modulation of Dopamine D2 Receptors: Neuromedin N Exhibits Higher Potency than Neurotensin in Neostriatal Membranes

In rat neostriatal membrane preparations, neuromedin N demonstrates higher potency than neurotensin (NT 1-13) for modulating dopamine D2 receptor agonist binding, representing a notable functional inversion from the receptor binding affinity pattern [1]. Neuromedin N produced a concentration-related increase in the Kd values of [3H]N-propylnorapomorphine binding sites, with a peak effect of 36% increase over control at 10 nM, without affecting Bmax values [1]. Neurotensin at 10 nM induced an increase in Kd values that was not affected by a threshold concentration (0.1 nM) of neuromedin N [1]. This functional divergence—higher potency of neuromedin N at modulating D2 receptors versus higher potency of neurotensin at binding cloned neurotensin receptors—suggests the existence of distinct neurotensin receptor subtypes or signaling contexts in native tissue [1]. In parallel experiments with neurotensin fragments, the biologically active NT(8-13) fragment (at 1 nM) produced maximal increases of 110% and 97% in KH and KL values respectively, while full-length NT(1-13) required a tenfold higher concentration (10 nM) to achieve comparable effects [2].

Dopamine D2 receptor Receptor modulation Neostriatum Functional selectivity

NT(1-13) vs NT(8-13): Differential Excitatory Potency on Hypothalamic Neurons

In electrophysiological studies of preoptic/anterior hypothalamic (POAH) neurons in vitro, neurotensin NT(1-13) demonstrates greater excitatory potency than its C-terminal hexapeptide fragment NT(8-13), while the N-terminal fragment NT(1-8) is inactive [1]. Pressure ejection of NT(1-13) at concentrations ranging from 50 pM to 1 μM consistently produced excitatory effects on 30 of 42 neurons tested [1]. Application of the C-terminal hexapeptide NT(8-13) produced excitatory responses in 21 of 30 neurons but was less potent than NT(1-13), while the N-terminal octapeptide NT(1-8) failed to produce any response even at concentrations up to 1 mM [1]. The excitatory effects of NT(1-13) persisted in calcium-free medium that blocks synaptic transmission (0 mM Ca2+/12 mM Mg2+/1 mM EGTA), confirming a postsynaptic site of action [1]. An N-acetylated NT(8-13) fragment produced responses similar to unmodified NT(8-13), indicating that the C-terminal hexapeptide core retains activity but at reduced potency relative to the full-length peptide [1].

Electrophysiology Hypothalamic neurons C-terminal fragment activity Postsynaptic effects

Neurotensin Acetate Salt vs Free Base: Molecular Weight and Handling Distinction

Neurotensin is commercially available in both free base and acetate salt forms, with distinct molecular weights that directly impact solution preparation and molar calculations. The free base form of neurotensin (CAS 55508-42-4) has a molecular weight of 1672.95 Da and a molecular formula of C78H121N21O20 [1]. In contrast, the commonly supplied acetate salt form incorporates one acetate counterion (C2H4O2) per molecule, yielding a molecular formula of C78H121N21O20·C2H4O2 and a molecular weight of approximately 1733.0 Da . This 60.05 Da difference (~3.6% increase) must be accounted for when preparing solutions at precise molar concentrations. The free base form requires storage at -20°C or -80°C as a lyophilized powder [1], while the acetate salt similarly requires storage at ≤ -10°C to maintain stability . Both forms are intended exclusively for research and laboratory use, not for diagnostic or therapeutic applications . When ordering or preparing neurotensin for receptor binding studies, functional assays, or in vivo experiments, researchers must verify which form (free base or acetate salt) is specified in the experimental protocol and adjust molecular weight calculations accordingly to avoid 3.6% concentration errors.

Salt form Molecular weight Peptide formulation Laboratory handling

Neurotensin (CAS 55508-42-4) Application Scenarios Based on Quantitative Differentiation Evidence


Neurotensin Receptor Binding Assay Reference Standard and Radioligand Displacement Studies

For investigators conducting radioligand binding assays to characterize novel neurotensin receptor agonists or antagonists, Neurotensin (NT 1-13) serves as the essential native reference ligand. As demonstrated by Gaudriault et al. (1994), neurotensin exhibits consistently higher receptor binding affinity than neuromedin N regardless of the radioligand employed, establishing it as the optimal reference for generating reproducible displacement curves and calculating Ki values [5]. Researchers using CHO cells or HEK293 cells transfected with human NTS1 or NTS2 receptors can rely on neurotensin to establish baseline binding parameters against which novel compounds are compared. The full-length peptide is particularly critical for studies requiring discrimination between NTS1 and NTS2 pharmacology, as the binding affinity differential between receptor subtypes (pKi range 8.3–9.7 for NTS1 versus approximately 8.8 for NTS2) is well characterized [2]. When ordering neurotensin for binding assays, verify whether the free base (MW 1672.95) or acetate salt (MW ~1733.0) is supplied to ensure accurate molar calculations .

Functional Second Messenger Assays for Neurotensin Receptor Activation

Investigators measuring intracellular cGMP production, calcium mobilization, or inositol phosphate accumulation in response to neurotensin receptor activation must select the appropriate peptide analog based on the specific assay requirements. As established by Gilbert and Richelson (1986), the functional potency hierarchy for cGMP stimulation in N1E-115 neuroblastoma cells follows NT(8-13) > NT(1-13) > neuromedin N [5]. For experiments requiring the native endogenous ligand as a physiological reference point, NT(1-13) provides the appropriate benchmark. For assays seeking maximal signal amplitude with minimal desensitization, the C-terminal fragment NT(8-13) may be preferable due to its higher potency. Conversely, neuromedin N should be avoided for these assays unless specifically investigating differential signaling properties. The distinct rank order of these analogs in functional assays underscores the importance of clearly documenting which neurotensin-related peptide is employed in published protocols to ensure reproducibility [5].

In Vivo Pharmacokinetic and Physiological Studies of the Neurotensinergic System

For in vivo studies investigating the physiological role of endogenous neurotensin or evaluating the pharmacokinetic properties of neurotensin-based therapeutics, the full-length NT(1-13) peptide is mandatory. As demonstrated by Shulkes et al. (1989), the C-terminal fragment NT(8-13) undergoes metabolic clearance at approximately sevenfold the rate of NT(1-13) despite retaining 70% potency for pancreatic polypeptide stimulation [5]. This rapid clearance of the active fragment, combined with the protective role of the N-terminal region, means that NT(1-13) is the only form that accurately models endogenous neurotensin pharmacokinetics in vivo. Researchers investigating gut-brain axis signaling, postprandial hormone responses, or central nervous system effects of neurotensin should specifically procure the full-length peptide. The alcohol fixation blood collection method described by Shulkes et al. provides a validated approach for accurately measuring circulating NT(1-13) concentrations and should be considered when designing collection protocols for pharmacokinetic sampling [5].

Electrophysiological Studies of Neurotensin-Mediated Neuronal Excitation

For patch-clamp electrophysiology, multi-electrode array recordings, or slice electrophysiology studies investigating neurotensin effects on neuronal excitability, the full-length NT(1-13) peptide provides the most physiologically relevant response. Baldino et al. (1985) demonstrated that NT(1-13) produces excitatory effects on hypothalamic neurons with higher potency than the C-terminal fragment NT(8-13), while the N-terminal fragment NT(1-8) is completely inactive even at millimolar concentrations [5]. The persistence of NT(1-13) effects in calcium-free synaptic blockade medium confirms that these are direct postsynaptic effects rather than presynaptically mediated responses [5]. For studies requiring concentration-response characterization, NT(1-13) should be tested in the 50 pM to 1 μM range based on the established effective concentrations in POAH neurons. Researchers using NT(8-13) as a substitute will observe attenuated responses that underestimate the potency of the endogenous peptide system. For studies requiring assessment of postsynaptic versus presynaptic mechanisms, NT(1-13) in calcium-free medium provides an established positive control condition [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neurotensin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.